1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine
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Description
1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C26H30N2O3S and its molecular weight is 450.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is the MDA-MB-231 human breast cancer cell line . This compound has been designed to inhibit, retard, or reverse the process of multistage carcinogenesis .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . The piperazine nucleus in the compound is a fundamental component that acts on various pharmacological targets . The piperazine ring adopts a chair conformation, and the geometry around the S atom is a distorted tetrahedron .
Biochemical Pathways
It’s known that piperazine derivatives have broad pharmacological action on the central nervous system . They are also reported to be potent enterovirus inhibitors .
Result of Action
The compound has been evaluated for its efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . It has shown significant inhibitory activity .
Action Environment
Properties
IUPAC Name |
1-benzhydryl-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-20-21(2)25(15-14-24(20)31-3)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,26H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGYSBVHCRQDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.